molecular formula C25H30N2O2 B442953 11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B442953
M. Wt: 390.5g/mol
InChI Key: RDXMIVZZCZAIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-assisted synthesis method provides a scalable and efficient route for its production. The use of silica-supported fluoroboric acid as a catalyst ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its sec-butoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other benzodiazepines .

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5g/mol

IUPAC Name

6-(2-butan-2-yloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H30N2O2/c1-5-16(2)29-22-13-9-6-10-17(22)24-23-20(14-25(3,4)15-21(23)28)26-18-11-7-8-12-19(18)27-24/h6-13,16,24,26-27H,5,14-15H2,1-4H3

InChI Key

RDXMIVZZCZAIAY-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.